Cas no 2138091-89-9 (3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride)

3-(2,2-Difluoropropoxy)-2-methylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features include a difluoropropoxy group and a methyl-substituted propane backbone, which contribute to its reactivity in sulfonylation reactions. The presence of fluorine atoms enhances its electrophilic character, making it a valuable reagent for introducing sulfonyl functionalities into target molecules. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization is required. Its stability under controlled conditions and high purity make it suitable for demanding synthetic applications. Proper handling is essential due to its moisture sensitivity and reactivity.
3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride structure
2138091-89-9 structure
Product Name:3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride
CAS No:2138091-89-9
MF:C7H13ClF2O3S
MW:250.691127538681
CID:6252788
PubChem ID:165500059
Update Time:2025-05-20

3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride
    • 2138091-89-9
    • EN300-1145114
    • Inchi: 1S/C7H13ClF2O3S/c1-6(4-14(8,11)12)3-13-5-7(2,9)10/h6H,3-5H2,1-2H3
    • InChI Key: MEMFEFGMRBAMCN-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)COCC(C)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 250.0241995g/mol
  • Monoisotopic Mass: 250.0241995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51.8Ų

3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride Pricemore >>

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Additional information on 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride

Professional Introduction to Compound with CAS No. 2138091-89-9 and Product Name: 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride

The compound with the CAS number 2138091-89-9 and the product name 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of both fluorine atoms and a sulfonyl chloride group in its molecular structure imparts distinct reactivity and utility, making it a valuable intermediate in synthetic organic chemistry.

One of the most compelling aspects of 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride is its role as a versatile building block in the synthesis of more complex molecules. The sulfonyl chloride functionality is particularly noteworthy, as it serves as a critical reagent for introducing sulfonamide derivatives into various pharmacophores. These sulfonamide groups are widely recognized for their biological activity and have been incorporated into numerous therapeutic agents targeting a range of diseases, including infectious diseases, cancer, and inflammatory disorders.

Recent research has highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and binding affinity. The incorporation of two fluorine atoms in the 2,2-difluoropropoxy moiety of this compound not only contributes to its stability but also influences its electronic properties, thereby affecting its interactions with biological targets. This has led to increased interest in exploring its applications in the design of novel drugs that exhibit improved pharmacokinetic profiles.

In addition to its pharmaceutical applications, 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride has shown promise in materials science and agrochemical research. Its unique chemical properties make it an excellent candidate for synthesizing advanced materials with tailored functionalities. For instance, researchers have investigated its use in the development of novel polymers and coatings that exhibit enhanced durability and chemical resistance. Furthermore, the compound's ability to undergo selective reactions with various nucleophiles has opened up new avenues for creating specialized agrochemicals that offer improved efficacy and environmental safety.

The synthesis of 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride involves a series of well-defined chemical transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of a fluorinated alcohol derivative, which is then converted into the corresponding sulfonyl chloride using established protocols. The use of fluorinated intermediates ensures that the final product retains its unique structural features while maintaining high purity levels. This underscores the importance of precision in synthetic chemistry when dealing with complex molecules like this one.

From a mechanistic standpoint, the reactivity of 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride can be attributed to the combined influence of its sulfonyl chloride group and fluorinated side chain. The sulfonyl chloride moiety is known for its strong electrophilic character, which facilitates nucleophilic substitution reactions under controlled conditions. Meanwhile, the presence of fluorine atoms modulates these reactions by affecting both steric hindrance and electronic distribution within the molecule. This interplay between structural elements allows chemists to fine-tune reaction outcomes, making it an invaluable tool in synthetic laboratories.

One particularly interesting application of this compound is in the development of protease inhibitors, which are critical for treating conditions such as HIV/AIDS and certain types of cancer. Proteases are enzymes that play essential roles in biological processes, including viral replication and tumor growth. By designing molecules that specifically inhibit these enzymes, researchers can develop treatments that disrupt disease pathways without causing widespread side effects. The ability of 3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride to serve as a precursor for such inhibitors underscores its significance in drug discovery efforts.

The growing body of research on fluorinated sulfonamides has also revealed unexpected benefits in areas beyond traditional pharmaceuticals. For example, studies have demonstrated that certain derivatives exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes. This has led to investigations into their potential use as novel antibiotics or antiseptics. Additionally, the unique electronic properties imparted by fluorine atoms have made these compounds attractive candidates for use in organic electronics and nanotechnology applications.

In conclusion,3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride (CAS No. 2138091-89-9) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features enable it to serve as a valuable intermediate in pharmaceutical synthesis while also finding utility in materials science and agrochemical research. As our understanding of molecular interactions continues to evolve,3-(2,2-difluoropropoxy)-2-methylpropane-1-sulfonyl chloride is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges.

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